molecular formula C26H28ClNO5 B11947153 Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853313-57-2

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11947153
CAS No.: 853313-57-2
M. Wt: 470.0 g/mol
InChI Key: DJEDNWKKCSTLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a furan-linked 3-chloro-4-methoxyphenyl group. This compound belongs to the Hantzsch ester family, a class of molecules widely studied for their biological activities, including calcium channel modulation, antimicrobial properties, and antioxidant effects .

Properties

CAS No.

853313-57-2

Molecular Formula

C26H28ClNO5

Molecular Weight

470.0 g/mol

IUPAC Name

ethyl 4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28ClNO5/c1-6-32-25(30)22-14(2)28-17-12-26(3,4)13-18(29)23(17)24(22)21-10-9-19(33-21)15-7-8-20(31-5)16(27)11-15/h7-11,24,28H,6,12-13H2,1-5H3

InChI Key

DJEDNWKKCSTLLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C4=CC(=C(C=C4)OC)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • 1,3-Dicarbonyl precursor : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is commonly used due to its stability and reactivity.

  • Aldehyde : 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde is synthesized separately and introduced as the aromatic aldehyde component.

  • Ammonium acetate : Acts as the nitrogen source for the quinoline ring.

  • Ethyl acetoacetate : Provides the ester functionality at position 3.

A typical procedure involves refluxing dimedone (10 mmol), 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde (10 mmol), ammonium acetate (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (100 mL) for 2–3 hours. The product precipitates upon cooling and is purified via recrystallization.

Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
None (thermal)Ethanol80365–70
Ionic liquid[H2-DABCO][HSO4]2Ethanol250.25–0.592–100
TriethylamineEthanol80278

The ionic liquid [H2-DABCO][HSO4]2 demonstrates superior efficiency, enabling room-temperature reactions with near-quantitative yields.

Synthesis of 5-(3-Chloro-4-Methoxyphenyl)Furan-2-Carbaldehyde

The furan-aldehyde intermediate is prepared via electrophilic aromatic substitution and formylation.

Electrophilic Substitution on Furan

  • Chlorination and Methoxylation :

    • 3-Chloro-4-methoxybenzene is synthesized by chlorination of 4-methoxybenzaldehyde using Cl2/FeCl3.

    • This aryl chloride is coupled to furan-2-carbaldehyde via Ullmann coupling or Friedel-Crafts alkylation.

  • Formylation :

    • The formyl group is introduced using Vilsmeier-Haack conditions (POCl3/DMF).

Example Protocol :

  • 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde is obtained by reacting 3-chloro-4-methoxyphenylmagnesium bromide with furfural in tetrahydrofuran (THF) at −78°C, followed by oxidation with MnO2 (Yield: 72%).

Esterification and Functionalization

The ethyl carboxylate group at position 3 is introduced via esterification of the corresponding carboxylic acid or through in situ ester formation during the Hantzsch reaction.

Direct Esterification

  • The carboxylic acid intermediate (generated via hydrolysis of ethyl acetoacetate) is reacted with ethanol in the presence of H2SO4.

  • Conditions : Reflux for 6 hours, yielding 85–90% ester.

In Situ Ester Formation

  • Ethyl acetoacetate participates directly in the Hantzsch reaction, eliminating the need for post-cyclization esterification.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are used to isolate the product.

  • Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) is employed for impurities removal.

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 1604 cm⁻¹ (C=C aromatic)
1H NMR δ 1.25 (t, 3H, CH2CH3), 4.12 (q, 2H, OCH2), 5.05 (s, 1H, CH quinoline)
13C NMR δ 167.5 (COOEt), 195.8 (C=O ketone), 148.2 (furan C-O)

Industrial-Scale Considerations

Patent CN102260149B highlights methods for scaling up hexahydroquinoline derivatives:

  • Continuous-Flow Reactors : Butyraldehyde condensation at 140–160°C under 5–15 atm pressure reduces byproducts.

  • Catalyst Recycling : Ionic liquids like [H2-DABCO][HSO4]2 are reused for 5 cycles without significant loss in activity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hantzsch MCROne-pot, high atom economyRequires purified aldehyde65–100
Stepwise AssemblyBetter control over intermediatesMultiple purification steps50–70
Microwave-AssistedReduced reaction time (≤30 min)Specialized equipment required80–90

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms or other substituents on the phenyl ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • The 3-chloro-4-methoxy group in the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may optimize binding interactions in biological systems.

Biological Activity

Ethyl 4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups, suggesting a diverse range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C26_{26}H28_{28}ClNO5_{5}
Molecular Weight 470.0 g/mol
CAS Number 853313-57-2

Structural Features

The compound features a hexahydroquinoline core linked to a furan ring and a chloro-methoxyphenyl substituent. This structural complexity may contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50_{50} values ranging from 0.11 to 1.47 µM against MCF-7 and HCT-116 cell lines .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and cell cycle arrest .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar furan and quinoline structures have demonstrated activity against various bacterial strains, indicating potential for further exploration in this area.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in literature. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a possible therapeutic application in inflammatory diseases.

Study on Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of quinoline derivatives:

  • Results : Compounds similar to this compound exhibited enhanced cytotoxicity against MCF-7 cells compared to standard drugs like doxorubicin .

Mechanistic Insights

Research has indicated that the presence of electron-withdrawing groups (EWGs) enhances biological activity by stabilizing reactive intermediates during metabolic processes. This finding aligns with the structural characteristics of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted benzaldehyde (e.g., 3-chloro-4-methoxybenzaldehyde) with amines to form imine intermediates. Acid catalysts (e.g., p-TsOH) are critical for this step .
  • Step 2 : Cyclization with cyclohexanone derivatives under reflux conditions (e.g., ethanol at 80°C for 12–24 hours) to form the hexahydroquinoline core .
  • Step 3 : Esterification or functionalization of the carboxylate group. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) influence regioselectivity .
    • Optimization : Use design of experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Monitor purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Q. How can structural confirmation be achieved using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on furan proton shifts (δ 6.5–7.5 ppm) and hexahydroquinoline methyl groups (δ 1.0–1.5 ppm) .
  • X-ray Crystallography : Resolve the fused bicyclic system and substituent orientations. Compare bond lengths/angles with analogs (e.g., 3-chloro vs. 2-bromo derivatives) to identify electronic effects .
  • Mass Spectrometry : Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns using HRMS-ESI .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar hexahydroquinoline derivatives?

  • Case Study : Conflicting IC50_{50} values in kinase inhibition assays may arise from:

  • Variability in Assay Conditions : Standardize buffer pH, ATP concentration, and incubation time .
  • Structural Nuances : Compare substituent effects (e.g., 3-chloro-4-methoxy vs. 4-fluorophenyl) using molecular docking to identify key binding interactions .
    • Resolution : Perform meta-analysis of published data, highlighting correlations between substituent electronic profiles (Hammett constants) and activity trends .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target selectivity?

  • In Silico Methods :

  • ADME Prediction : Use SwissADME to estimate logP (~3.5–4.0), permeability (Caco-2 model), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to suspected targets (e.g., PARP-1 or tubulin) over 100 ns trajectories. Compare binding free energies (MM-PBSA) with experimental IC50_{50} values .
    • Validation : Correlate predictions with in vitro assays (e.g., plasma protein binding or microsomal stability tests) .

Q. What experimental designs are recommended for elucidating the mechanism of action in cellular models?

  • Approach :

  • Transcriptomics : Treat cancer cell lines (e.g., MCF-7) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
  • Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., p53 or Bcl-2 family proteins) .
  • Functional Assays : Combine with siRNA knockdown of suspected targets to confirm mechanistic involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.